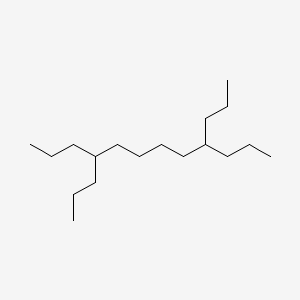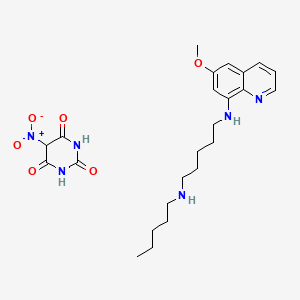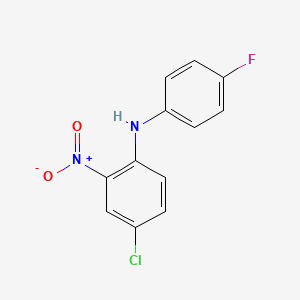![molecular formula C14H25NO3 B14005570 1,3,3-Trimethyl-6-(morpholin-4-yl)-2-oxabicyclo[2.2.2]octan-5-ol CAS No. 76793-03-8](/img/structure/B14005570.png)
1,3,3-Trimethyl-6-(morpholin-4-yl)-2-oxabicyclo[2.2.2]octan-5-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,8,8-trimethyl-6-morpholin-4-yl-7-oxabicyclo[222]octan-5-ol is a complex organic compound known for its unique bicyclic structure This compound is characterized by the presence of a morpholine ring, which is fused to a bicyclo[222]octane system
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,8,8-trimethyl-6-morpholin-4-yl-7-oxabicyclo[2.2.2]octan-5-ol typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Bicyclic Core: The bicyclo[2.2.2]octane core can be synthesized through a Diels-Alder reaction between a suitable diene and dienophile.
Introduction of the Morpholine Ring: The morpholine ring is introduced via nucleophilic substitution reactions, where a suitable leaving group on the bicyclic core is replaced by a morpholine moiety.
Functional Group Modifications: Further functional group modifications, such as hydroxylation, are carried out to obtain the final compound.
Industrial Production Methods
Industrial production of 1,8,8-trimethyl-6-morpholin-4-yl-7-oxabicyclo[2.2.2]octan-5-ol may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques like recrystallization and chromatography.
化学反应分析
Types of Reactions
1,8,8-trimethyl-6-morpholin-4-yl-7-oxabicyclo[2.2.2]octan-5-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.
Reduction: Reduction reactions can convert ketones or aldehydes back to alcohols.
Substitution: The morpholine ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride (NaH) and alkyl halides.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of substituted morpholine derivatives.
科学研究应用
1,8,8-trimethyl-6-morpholin-4-yl-7-oxabicyclo[2.2.2]octan-5-ol has various applications in scientific research, including:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 1,8,8-trimethyl-6-morpholin-4-yl-7-oxabicyclo[2.2.2]octan-5-ol involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity. This can lead to various biological effects, such as inhibition or activation of specific pathways.
相似化合物的比较
Similar Compounds
1,8,8-trimethyl-6-piperidin-4-yl-7-oxabicyclo[2.2.2]octan-5-ol: Similar structure but with a piperidine ring instead of a morpholine ring.
1,8,8-trimethyl-6-azepan-4-yl-7-oxabicyclo[2.2.2]octan-5-ol: Similar structure but with an azepane ring.
Uniqueness
1,8,8-trimethyl-6-morpholin-4-yl-7-oxabicyclo[2.2.2]octan-5-ol is unique due to the presence of the morpholine ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications in research and industry.
属性
CAS 编号 |
76793-03-8 |
|---|---|
分子式 |
C14H25NO3 |
分子量 |
255.35 g/mol |
IUPAC 名称 |
1,3,3-trimethyl-6-morpholin-4-yl-2-oxabicyclo[2.2.2]octan-5-ol |
InChI |
InChI=1S/C14H25NO3/c1-13(2)10-4-5-14(3,18-13)12(11(10)16)15-6-8-17-9-7-15/h10-12,16H,4-9H2,1-3H3 |
InChI 键 |
KVVRWJSJKXCRTD-UHFFFAOYSA-N |
规范 SMILES |
CC1(C2CCC(O1)(C(C2O)N3CCOCC3)C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


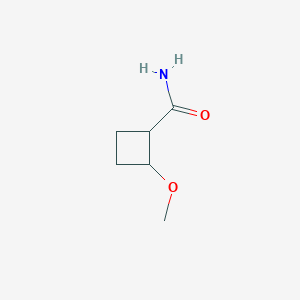
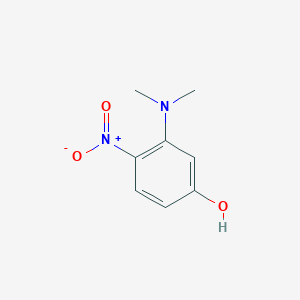

![2-Methyl-5,6-dihydrocyclopenta[d]imidazol-4(3H)-one](/img/structure/B14005516.png)


![2-[(8-Nitro[1,2,4]triazolo[1,5-a]pyridin-2-yl)methoxy]ethan-1-ol](/img/structure/B14005525.png)
![5-Bromo-n-hydroxy-7-pentofuranosyl-7h-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B14005527.png)
![2-[2-(Dimethylaminomethyl)phenyl]acetamide](/img/structure/B14005528.png)
